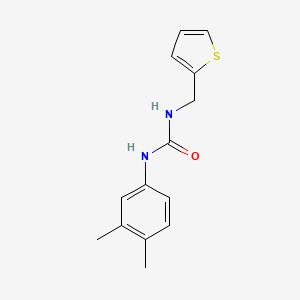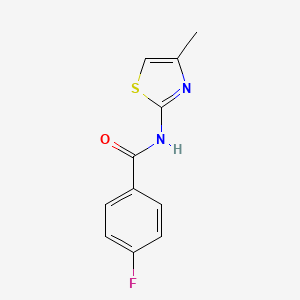![molecular formula C15H21ClN2O4S B5365978 5-chloro-2-methoxy-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5365978.png)
5-chloro-2-methoxy-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-methoxy-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known by its chemical formula, C16H23ClN2O4S, and is commonly referred to as CMOPES. In
作用机制
The mechanism of action of CMOPES is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the brain. CMOPES has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have a variety of effects on neuronal signaling.
Biochemical and Physiological Effects:
CMOPES has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. CMOPES has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using CMOPES in lab experiments is its well-established synthesis method. This makes it easy to obtain pure CMOPES for use in experiments. CMOPES is also relatively stable and has a long shelf life, which makes it a convenient tool for researchers. One limitation of using CMOPES in lab experiments is its potential toxicity. It is important to use caution when handling CMOPES and to follow proper safety protocols.
未来方向
There are many potential future directions for research on CMOPES. One area of interest is the development of new drugs that target the same enzymes and receptors as CMOPES. This could lead to the development of new treatments for diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of the effects of CMOPES on different types of cells and tissues. This could lead to a better understanding of the physiological and biochemical effects of CMOPES and its potential uses in different fields of research.
In conclusion, CMOPES is a chemical compound that has been widely studied for its potential use in scientific research. Its well-established synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important tool for researchers in a variety of fields.
合成方法
The synthesis of CMOPES involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with N-methyl-2-piperidone, followed by the addition of sodium carbonate and N-methyl-2-piperidinylacetamide. The resulting product is then purified through recrystallization to obtain pure CMOPES. This synthesis method has been well-established and is widely used in scientific research.
科学研究应用
CMOPES has been extensively studied for its potential use in scientific research. It has been shown to have a variety of applications in fields such as neuroscience, pharmacology, and biochemistry. CMOPES has been used as a tool to study the role of specific proteins and enzymes in various biological processes. It has also been used to investigate the effects of certain drugs on the central nervous system.
属性
IUPAC Name |
5-chloro-2-methoxy-N-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-17(11-15(19)18-8-4-3-5-9-18)23(20,21)14-10-12(16)6-7-13(14)22-2/h6-7,10H,3-5,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVMKGQUVMZOLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5365899.png)
![allyl 2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5365905.png)
![3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol oxalate](/img/structure/B5365914.png)
![methyl 3-{1-[(2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]piperidin-2-yl}propanoate](/img/structure/B5365922.png)


![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-2-(3-methoxyphenyl)piperidine](/img/structure/B5365931.png)
![3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5365935.png)
![4-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5365940.png)

![N,N'-1,2-ethanediylbis[N-benzyl-3-(2-furyl)acrylamide]](/img/structure/B5365963.png)
![N-phenyl-4-[(pyridin-2-ylamino)sulfonyl]thiophene-2-carboxamide](/img/structure/B5365974.png)
![2-ethyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5365993.png)
![2-(4-{2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B5365996.png)